molecular formula C33H42O19 B15354207 Troxerutin-d12

Troxerutin-d12

Cat. No.: B15354207
M. Wt: 754.7 g/mol
InChI Key: IYVFNTXFRYQLRP-LKVYDDMVSA-N
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Description

Troxerutin-d12 is a stable isotope-labeled derivative of Troxerutin, a flavonoid glycoside derived from rutin. This compound is characterized by the incorporation of deuterium atoms, which makes it useful in scientific research, particularly in tracing and studying metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Troxerutin-d12 can be synthesized through chemical modification of Troxerutin. The process involves the selective introduction of deuterium atoms into the Troxerutin molecule. This is typically achieved using deuterated reagents under controlled reaction conditions to ensure the incorporation of deuterium at specific positions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using biocatalytic methods. These methods utilize microbial cells or enzymes to facilitate the selective introduction of deuterium atoms. The process is optimized to achieve high yields and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Troxerutin-d12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and studying its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives are used in further research to study the compound's properties and biological activities.

Scientific Research Applications

Troxerutin-d12 is widely used in scientific research due to its stable isotope labeling. Its applications include:

  • Chemistry: Studying reaction mechanisms and metabolic pathways.

  • Biology: Tracing the uptake and distribution of Troxerutin in biological systems.

  • Medicine: Investigating the pharmacokinetics and pharmacodynamics of Troxerutin.

  • Industry: Developing new formulations and improving the bioavailability of Troxerutin-based products.

Mechanism of Action

Troxerutin-d12 exerts its effects through multiple molecular targets and pathways. It acts as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it has anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines. The compound also enhances endothelial function and improves blood circulation, contributing to its vasoprotective effects.

Comparison with Similar Compounds

  • Rutin: A flavonoid glycoside with similar vasoprotective properties.

  • Quercetin: A flavonol with strong antioxidant and anti-inflammatory effects.

  • Hesperidin: A flavanone glycoside with cardiovascular benefits.

Properties

Molecular Formula

C33H42O19

Molecular Weight

754.7 g/mol

IUPAC Name

2-[3,4-bis(1,1,2,2-tetradeuterio-2-hydroxyethoxy)phenyl]-5-hydroxy-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21?,23-,24+,26+,27-,28?,29+,32?,33-/m1/s1/i4D2,5D2,6D2,7D2,8D2,9D2

InChI Key

IYVFNTXFRYQLRP-LKVYDDMVSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC([2H])([2H])C([2H])([2H])O)O)O[C@@H]4[C@H]([C@@H]([C@H](C(O4)COC5C([C@H]([C@@H]([C@H](O5)C)O)O)O)O)O)O)OC([2H])([2H])C([2H])([2H])O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O

Origin of Product

United States

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